molecular formula C16H24N2OS B4432402 1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine

1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine

Cat. No. B4432402
M. Wt: 292.4 g/mol
InChI Key: OSTWXXGGLCXOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine, also known as TBOA, is a compound that has been extensively studied for its potential use in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft. This compound has been found to have a number of potential applications in the field of neuroscience, including the study of synaptic plasticity, neurodegenerative diseases, and addiction.

Mechanism of Action

1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine works by inhibiting glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, this compound increases extracellular glutamate levels, which can lead to changes in synaptic strength.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on synaptic plasticity, this compound has been found to increase the release of dopamine in the striatum. This increase in dopamine release may be related to the compound's potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine is its potency as a glutamate transporter inhibitor. This allows for the study of synaptic plasticity and other glutamate-related processes at lower concentrations than other inhibitors. However, this compound has been found to have some off-target effects, including inhibition of GABA transporters. This can complicate the interpretation of results in experiments that involve both glutamate and GABA.

Future Directions

There are a number of potential future directions for the study of 1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been found to increase dopamine release in the striatum, which may be related to its potential use in the treatment of addiction.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Glutamate excitotoxicity has been implicated in a number of neurodegenerative diseases, and this compound's ability to inhibit glutamate transporters may be able to reduce the damage caused by excess glutamate.
Finally, further research is needed to fully understand the off-target effects of this compound, particularly its effects on GABA transporters. This will be important for the interpretation of results in experiments that involve both glutamate and GABA.

Scientific Research Applications

1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of synaptic plasticity. Synaptic plasticity is the ability of synapses to change their strength in response to activity. This compound has been found to inhibit glutamate transporters, which can lead to an increase in extracellular glutamate levels. This increase in glutamate can then lead to changes in synaptic strength.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Glutamate excitotoxicity has been implicated in a number of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting glutamate transporters, this compound may be able to reduce the damage caused by excess glutamate in these diseases.

properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-12-4-5-14-13(10-12)11-15(20-14)16(19)18-8-6-17(2)7-9-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTWXXGGLCXOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
Reactant of Route 4
1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
Reactant of Route 5
1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
Reactant of Route 6
1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.